(S)-1-methylpiperidin-3-ol chemical properties
(S)-1-methylpiperidin-3-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of (S)-1-methylpiperidin-3-ol
This guide provides an in-depth exploration of (S)-1-methylpiperidin-3-ol, a chiral synthetic building block of significant interest to researchers and professionals in drug development. We will move beyond a simple recitation of facts to delve into the causality behind its chemical behavior, spectroscopic characteristics, and handling protocols, offering field-proven insights for its practical application.
Introduction: A Key Chiral Synthon
(S)-1-methylpiperidin-3-ol (CAS No: 62367-59-3) is a chiral organic compound featuring a piperidine ring substituted with a methyl group at the nitrogen atom (position 1) and a hydroxyl group at the chiral center (position 3).[1] Its structure combines a tertiary amine with a secondary alcohol, making it a versatile intermediate in organic synthesis. The "(S)" designation specifies the stereochemistry at the C-3 position, a critical feature that profoundly influences its interaction with biological systems and its utility in the synthesis of enantiomerically pure pharmaceuticals.[1]
The piperidine moiety is a common scaffold in medicinal chemistry, and the introduction of a chiral hydroxyl group provides a crucial handle for building molecular complexity and achieving target-specific biological activity.
Core Physicochemical Properties
The fundamental physical and chemical properties of a compound dictate its behavior in experimental settings, from reaction solvent selection to purification methods. The properties of (S)-1-methylpiperidin-3-ol are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (3S)-1-methylpiperidin-3-ol | PubChem[2] |
| Molecular Formula | C₆H₁₃NO | PubChem[2] |
| Molecular Weight | 115.17 g/mol | PubChem[2] |
| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica[1] |
| Boiling Point | 78-80 °C (at 15 Torr) | LookChem[3] |
| Density | ~1.00 g/mL | stenutz.com[4], LookChem[3] |
| Solubility | Soluble in water and various organic solvents | CymitQuimica[1] |
| InChIKey | UKANCZCEGQDKGF-LURJTMIESA-N | PubChem[2] |
The compound's solubility in both aqueous and organic media is a direct result of its dual functionality: the hydroxyl group can engage in hydrogen bonding with polar solvents like water, while the piperidine ring and methyl group provide nonpolar character, allowing for dissolution in organic solvents.[1]
Spectroscopic Signature and Structural Elucidation
Confirming the identity and purity of (S)-1-methylpiperidin-3-ol is paramount. A multi-spectroscopic approach provides a self-validating system for structural verification.
Logical Workflow for Structural Analysis
The following workflow illustrates a standard, logical approach to confirming the structure of a synthesized or purchased batch of the target compound.
Caption: Logical workflow for the spectroscopic verification of (S)-1-methylpiperidin-3-ol.
Expected Spectroscopic Data
| Technique | Feature | Expected Observation & Rationale |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z ≈ 115.10, corresponding to the monoisotopic mass [C₆H₁₃NO]⁺.[2] |
| Key Fragments | Fragments corresponding to the loss of •OH, •CH₃, or cleavage of the piperidine ring are expected. | |
| IR Spectroscopy | O-H Stretch | Broad peak at ~3300-3500 cm⁻¹, characteristic of an alcohol's hydrogen-bonded hydroxyl group. |
| C-H Stretch | Peaks at ~2850-3000 cm⁻¹ for aliphatic C-H bonds. | |
| C-N Stretch | Peak(s) around 1050-1250 cm⁻¹. | |
| ¹H NMR | -OH | A broad singlet, chemical shift is concentration and solvent dependent. |
| -CH(OH) | A multiplet around 3.5-4.0 ppm. Its proximity to the electron-withdrawing oxygen deshields this proton. | |
| -N-CH₃ | A singlet around 2.2-2.4 ppm. | |
| Piperidine Ring -CH₂- | A series of complex multiplets between ~1.5-3.0 ppm, resulting from diastereotopic protons and complex spin-spin coupling. | |
| ¹³C NMR | -CH(OH) | Signal at ~65-75 ppm, deshielded by the attached oxygen. |
| Piperidine Ring Carbons | Signals between ~20-60 ppm. | |
| -N-CH₃ | Signal around 40-45 ppm. |
Note: Specific chemical shifts can vary based on the solvent and instrument used. Data for the racemic mixture is available on public databases and serves as an excellent reference.[5][6]
Chemical Reactivity and Synthetic Utility
The synthetic value of (S)-1-methylpiperidin-3-ol stems from the distinct reactivity of its two functional groups.
Key Reaction Pathways
Caption: Key reaction pathways for (S)-1-methylpiperidin-3-ol based on its functional groups.
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Reactions of the Hydroxyl Group : The secondary alcohol is a versatile nucleophile.[1]
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Esterification : It readily reacts with acyl chlorides or anhydrides in the presence of a base to form chiral esters.
-
Etherification : Deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl halide (Williamson ether synthesis) yields chiral ethers.
-
Oxidation : Reagents like pyridinium chlorochromate (PCC) or Swern oxidation conditions will convert the secondary alcohol to the corresponding ketone, 1-methylpiperidin-3-one.
-
-
Reactions of the Tertiary Amine : The nitrogen atom's lone pair of electrons makes it basic and nucleophilic.
-
Salt Formation : It reacts with acids to form piperidinium salts, which can be useful for purification or modifying solubility.
-
N-Oxidation : Treatment with oxidizing agents like hydrogen peroxide or m-CPBA yields the corresponding N-oxide.
-
Its role as a key intermediate in the synthesis of more complex molecules, including potential active pharmaceutical ingredients, is documented in various patents.[2][3][7][8]
Experimental Protocols: Best Practices
Protocol 1: Determination of Enantiomeric Purity via Chiral HPLC
Causality: Verifying the enantiomeric excess (e.e.) is critical, as the opposite enantiomer may have different or undesirable biological activity. Chiral High-Performance Liquid Chromatography (HPLC) separates enantiomers by passing them through a column containing a chiral stationary phase (CSP), leading to different retention times.
Methodology:
-
Sample Preparation : Prepare a stock solution of (S)-1-methylpiperidin-3-ol at ~1 mg/mL in the mobile phase.
-
Instrumentation :
-
Column : Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H, or equivalent). The choice of column is crucial and often requires screening.
-
Mobile Phase : A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (DEA) (~0.1%) to improve peak shape for basic compounds.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.
-
-
Analysis :
-
Inject a small volume (e.g., 10 µL) of the sample.
-
Inject a sample of the racemic 1-methylpiperidin-3-ol to identify the retention times of both the (S) and (R) enantiomers.
-
Integrate the peak areas for the (S) and (R) enantiomers in the sample chromatogram.
-
-
Calculation :
-
Enantiomeric Excess (% e.e.) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100
-
Protocol 2: Safe Handling and Storage
Trustworthiness: A protocol is trustworthy only if it ensures user safety. This protocol is based on established safety data sheets (SDS) for this compound and its analogs.[7][9][10]
Hazard Identification :
-
Causes skin and eye irritation/damage.[5]
-
May cause respiratory irritation.[5]
-
Incompatible with strong acids and strong oxidizing agents.[9]
Handling Procedure :
-
Engineering Controls : Always handle in a well-ventilated area, preferably within a chemical fume hood.[7][9][11] Ensure safety showers and eyewash stations are accessible.[7][9]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses or goggles.
-
A lab coat.[9]
-
-
Dispensing : When transferring the liquid, avoid splashes. If the material is solid, avoid creating dust.
-
Spills : In case of a small spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.
-
Waste Disposal : Dispose of waste material and empty containers in accordance with local, state, and federal regulations.
Storage :
-
Keep in a cool, dry, and well-ventilated place away from heat or ignition sources.[9][10][11]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[9]
Conclusion
(S)-1-methylpiperidin-3-ol is more than just a chemical with a defined structure; it is a versatile tool for the creation of complex, stereochemically defined molecules. A thorough understanding of its physicochemical properties, spectroscopic fingerprints, and chemical reactivity is essential for its effective and safe use in a research and development setting. By employing the logical workflows and validated protocols described herein, scientists can confidently utilize this important chiral building block to advance the frontiers of medicinal chemistry.
References
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PubChem. (S)-1-methylpiperidin-3-ol. National Center for Biotechnology Information. [Link]
-
Stenutz. 1-methylpiperidin-3-ol. [Link]
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PubChem. 3-Piperidinol, 1-methyl-. National Center for Biotechnology Information. [Link]
-
LookChem. (3R)-1-methylpiperidin-3-ol. [Link]
- Google Patents.
-
Protheragen. 1-Methylpiperidin-3-Ol. [Link]
-
PubChem. (3R)-1-methylpiperidin-3-ol. National Center for Biotechnology Information. [Link]
-
NIST. Chemistry WebBook, SRD 69. 3-Piperidinol, 1-methyl-. [Link]
Sources
- 1. CAS 62367-59-3: 3-Piperidinol, 1-methyl-, (S)- [cymitquimica.com]
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